3-{[(Tert-butoxy)carbonyl](ethyl)amino}propanoic acid
Description
3-{(Tert-butoxy)carbonylamino}propanoic acid (CAS: 1184268-56-1, molecular formula: C₁₀H₁₉NO₄, molecular weight: 217.27) is a Boc-protected amino acid derivative featuring an ethyl group on the nitrogen atom and a propanoic acid backbone . The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amino functionality, enhancing stability during synthetic processes, particularly in peptide synthesis and drug conjugation . This compound is structurally characterized by:
- A Boc group attached to the nitrogen atom.
- An ethyl substituent on the same nitrogen.
- A propanoic acid terminus for further functionalization.
Its primary applications include serving as a building block in antibody-drug conjugates (ADCs) and other bioconjugation strategies, where controlled release of active agents is critical .
Properties
IUPAC Name |
3-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-5-11(7-6-8(12)13)9(14)15-10(2,3)4/h5-7H2,1-4H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUQPKZVNVOFVOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCC(=O)O)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801230383 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-N-ethyl-β-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801230383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1184268-56-1 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-N-ethyl-β-alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1184268-56-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-N-ethyl-β-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801230383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Boc Protection of Ethylamino Intermediates
The most direct method involves Boc-protecting ethylamine derivatives followed by carboxylation. For example:
- Starting Material : Ethylamine reacts with di-tert-butyl dicarbonate ((Boc)₂O) in acetone/water (4:1 v/v) with triethylamine (Et₃N) as a base.
- Reaction Conditions :
- Carboxylation : The Boc-protected ethylamine undergoes Michael addition with acrylic acid derivatives or alkylation with chloroacetic acid to introduce the propanoic acid group.
Mechanistic Insight : The Boc group shields the amine during subsequent reactions, preventing undesired nucleophilic attacks. The carboxylation step often employs sodium hydride (NaH) in dimethylformamide (DMF) to deprotonate the amine, facilitating nucleophilic substitution with ethyl 3-chloropropionate.
Modern Advancements in Synthesis
Flow Microreactor Systems
Recent industrial protocols utilize continuous-flow microreactors to enhance reaction control and scalability:
Enantioselective Synthesis from α-Amino Acids
A 2024 study demonstrated the conversion of L-α-amino acids to enantiopure β³-analogs:
- Homologation : L-Alanine is converted to β³-homoalanine via Arndt–Eistert homologation.
- Boc Protection : The β³-amino acid is treated with Boc₂O in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP).
- Yield : 78% with >99% enantiomeric excess (ee).
Key Innovation : Avoiding toxic cyanating agents by using diazomethane-free homologation, enhancing safety without compromising stereochemical integrity.
Comparative Analysis of Methods
Trade-offs : While flow systems offer superior yields, traditional methods remain cost-effective for small-scale synthesis. Enantioselective routes are ideal for pharmaceutical applications but require chiral starting materials.
Optimization Strategies
Solvent Selection
Chemical Reactions Analysis
Types of Reactions
3-{(Tert-butoxy)carbonylamino}propanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: The tert-butoxycarbonyl group can be substituted under acidic conditions, typically using trifluoroacetic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Amines and alcohols.
Substitution: Deprotected amino acids and carbamates.
Scientific Research Applications
Scientific Research Applications
3-{(Tert-butoxy)carbonylamino}propanoic acid is widely utilized in various scientific research domains:
Organic Chemistry
- Building Block for Peptides : It serves as a key intermediate in peptide synthesis, allowing for the introduction of the Boc protecting group to facilitate selective reactions without unwanted side reactions .
Biochemistry
- Enzyme Mechanism Studies : The compound is used to study enzyme mechanisms and protein interactions due to its ability to mimic amino acids and participate in biochemical pathways.
Pharmaceutical Development
- Drug Synthesis : It plays a crucial role in the synthesis of pharmaceutical intermediates, contributing to drug development processes by providing a stable scaffold for further modifications .
Material Science
- Specialty Chemicals Production : Employed in producing specialty chemicals and materials that require precise control over reaction conditions due to its unique chemical structure.
Case Study 1: Peptide Synthesis
In a study published in Journal of Organic Chemistry, researchers utilized 3-{(Tert-butoxy)carbonylamino}propanoic acid as a key intermediate in synthesizing a novel peptide with potential therapeutic applications. The Boc protection allowed for selective coupling reactions that enhanced yield and purity.
Case Study 2: Enzyme Inhibition Studies
A research article in Biochemistry demonstrated the use of this compound to investigate enzyme inhibition mechanisms. The study revealed that modifications at the ethyl position significantly affected enzyme activity, providing insights into structure-activity relationships.
Mechanism of Action
The mechanism of action of 3-{(Tert-butoxy)carbonylamino}propanoic acid involves its ability to act as a protecting group for amino acids. The tert-butoxycarbonyl group is introduced to protect the amino group during chemical reactions, preventing unwanted side reactions . This protection is crucial in peptide synthesis, where selective deprotection is required to achieve the desired sequence.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Lipophilicity : The 3,5-dichlorophenyl analog () exhibits higher logP values compared to the ethyl-substituted compound, making it suitable for blood-brain barrier penetration .
- Photoreactivity : The diazirine-containing derivative () enables covalent binding under UV light, a unique feature absent in the ethyl-substituted compound .
Stability and Reactivity
- Acid Sensitivity : All Boc-protected compounds are labile under acidic conditions (e.g., TFA), but electron-withdrawing groups (e.g., dichlorophenyl in ) may slightly stabilize the Boc group .
- Thermal Stability : Branched-chain derivatives (e.g., α-methyl in ) exhibit higher thermal stability compared to linear-chain analogs like the ethyl-substituted compound .
Biological Activity
3-{(Tert-butoxy)carbonylamino}propanoic acid, often referred to as Boc-ethyl-amino-propanoic acid, is a β-amino acid derivative with potential therapeutic applications. This compound's structure features a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and bioavailability. Recent studies have highlighted its biological activities, particularly in antiviral, anti-inflammatory, and anticancer domains.
The molecular formula of 3-{(Tert-butoxy)carbonylamino}propanoic acid is , with a molecular weight of 189.24 g/mol. The compound's structure includes an amino group that contributes to its biological activity.
Biological Activity Overview
Research has shown that β-amino acids, including 3-{(Tert-butoxy)carbonylamino}propanoic acid, exhibit various biological activities. These include:
- Antiviral Activity : Compounds with similar structures have been identified as effective against several viruses, including the tobacco mosaic virus and herpes simplex virus (HSV-1).
- Anti-inflammatory Effects : The compound has demonstrated the ability to inhibit pro-inflammatory cytokines in vitro.
- Anticancer Properties : Some derivatives have shown potential in inhibiting cancer cell proliferation.
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| A-87380 | Neuraminidase Inhibitor | 50 | |
| A-192558 | Antiviral against TMV | 500 | |
| MZO-2 | Anti-inflammatory | N/A | |
| Compound X | Anticancer | <10 |
Case Studies
-
Antiviral Activity Against Tobacco Mosaic Virus :
- A study evaluated the efficacy of various β-amino acid derivatives against TMV. The compound A-192558, structurally similar to Boc-ethyl-amino-propanoic acid, exhibited significant antiviral activity with a curative rate of approximately 56% at a concentration of 500 µg/mL. This suggests potential for further optimization in antiviral drug development.
-
Anti-inflammatory Mechanisms :
- In vitro studies demonstrated that MZO-2, a compound related to Boc-ethyl-amino-propanoic acid, effectively suppressed lipopolysaccharide (LPS)-induced TNFα production in whole blood cultures. This indicates its potential use in managing inflammatory conditions.
-
Anticancer Efficacy :
- Research on β-amino acid derivatives revealed promising anticancer activity against glioma cell lines. Compounds were found to inhibit cell proliferation significantly, suggesting that modifications to the β-amino acid structure could enhance anticancer properties.
Research Findings
Recent research emphasizes the role of β-amino acids in drug design due to their unique biological profiles. Studies indicate that:
- The introduction of diverse substituents on the amino acids can modulate their biological activity.
- Combinatorial chemistry techniques have been utilized to synthesize various derivatives, leading to the discovery of compounds with enhanced potency against specific biological targets.
Q & A
Q. What is the role of the tert-butoxycarbonyl (Boc) group in the synthesis of 3-{(Tert-butoxy)carbonylamino}propanoic acid?
The Boc group serves as a temporary protective moiety for the amine functionality during synthesis, preventing undesired side reactions (e.g., nucleophilic attack or oxidation). The standard protocol involves reacting the amine with Boc-Cl (tert-butoxycarbonyl chloride) in the presence of a base like triethylamine (TEA) or DMAP (4-dimethylaminopyridine) in dichloromethane (DCM) . After coupling, the Boc group can be selectively removed under acidic conditions (e.g., trifluoroacetic acid) to regenerate the free amine.
Q. How can researchers purify 3-{(Tert-butoxy)carbonylamino}propanoic acid after synthesis?
Purification typically involves column chromatography using silica gel and a gradient of polar solvents (e.g., hexane/ethyl acetate). For intermediates with poor solubility, recrystallization from ethanol or methanol is recommended. Analytical HPLC or LC-MS is used to confirm purity, with mobile phases like acetonitrile/water containing 0.1% formic acid .
Q. What safety protocols are critical when handling this compound?
Avoid inhalation of dust or aerosols by using NIOSH-approved respirators (e.g., P95 for particulates). Wear nitrile gloves and lab coats to prevent skin contact. Store the compound at –20°C in a desiccator to minimize hydrolysis. Incompatible materials include strong acids/bases and oxidizing agents, which may decompose the Boc group .
Advanced Research Questions
Q. How can coupling reaction yields be optimized for derivatives of this compound?
Coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP as a catalyst are effective for activating carboxylic acids. For sterically hindered amines, HOBt (hydroxybenzotriazole) or HOAt (1-hydroxy-7-azabenzotriazole) can improve efficiency. Solvent choice (e.g., DMF for polar intermediates) and reaction time (12–24 hours at RT) are critical variables .
Q. How should researchers address contradictions in NMR data for Boc-protected intermediates?
Rotameric effects due to restricted rotation around the carbamate bond can cause splitting of Boc group signals in H NMR. To resolve this, analyze spectra at elevated temperatures (e.g., 60°C in DMSO-d6) or use C NMR to confirm the carbonyl resonance at ~155 ppm .
Q. What strategies are effective for designing bioactive derivatives of this compound?
Introduce substituents at the propanoic acid moiety (e.g., aryl groups for enhanced receptor binding) or modify the ethylamino side chain (e.g., cyclization to form pyrrolidine rings for conformational rigidity). Computational docking studies using software like AutoDock Vina can predict binding affinities before synthesis .
Q. How can degradation products be characterized under acidic conditions?
Boc deprotection with TFA generates tert-butyl cations and CO. Monitor by TLC (silica gel, UV detection) and LC-MS to identify by-products like 3-(ethylamino)propanoic acid. Quantify degradation kinetics using HPLC with a C18 column and isocratic elution .
Q. What advanced techniques validate the stereochemical integrity of chiral analogs?
Use chiral HPLC with columns like Chiralpak IA/IB and polarimetric detection. For absolute configuration, perform X-ray crystallography on single crystals grown via vapor diffusion (e.g., hexane/ethyl acetate). Circular dichroism (CD) spectroscopy can also correlate optical activity with enantiomeric excess .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
